2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one 2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC1086279
InChI: InChI=1S/C10H8N2OS2/c11-10-12-9(13)8(15-10)5-1-3-7-4-2-6-14-7/h1-6H,(H2,11,12,13)/b3-1+,8-5-
SMILES: C1=CSC(=C1)C=CC=C2C(=O)N=C(S2)N
Molecular Formula: C10H8N2OS2
Molecular Weight: 236.3 g/mol

2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC1086279

Molecular Formula: C10H8N2OS2

Molecular Weight: 236.3 g/mol

* For research use only. Not for human or veterinary use.

2-Imino-5-[3-(2-thienyl)-2-propenylidene]-1,3-thiazolidin-4-one -

Specification

Molecular Formula C10H8N2OS2
Molecular Weight 236.3 g/mol
IUPAC Name (5Z)-2-amino-5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C10H8N2OS2/c11-10-12-9(13)8(15-10)5-1-3-7-4-2-6-14-7/h1-6H,(H2,11,12,13)/b3-1+,8-5-
Standard InChI Key IUCNKAGQALMSNZ-ZWGQKFFPSA-N
Isomeric SMILES C1=CSC(=C1)/C=C/C=C\2/C(=O)N=C(S2)N
SMILES C1=CSC(=C1)C=CC=C2C(=O)N=C(S2)N
Canonical SMILES C1=CSC(=C1)C=CC=C2C(=O)N=C(S2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator